molecular formula C22H18N2O3 B6100008 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Numéro de catalogue B6100008
Poids moléculaire: 358.4 g/mol
Clé InChI: IPHSWBXHBNPYOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been studied for its potential use in treating autoimmune diseases and cancer. BZ-423 was first synthesized in 2003 by researchers at the University of Virginia, and since then, it has been the subject of numerous scientific studies.

Mécanisme D'action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide works by inhibiting the activity of a protein called mitochondrial benzodiazepine receptor (MBR). MBR is involved in regulating cell death and inflammation, and its inhibition by this compound has been shown to reduce the activity of immune cells and promote the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, promote the death of immune cells, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide in lab experiments is that it has been well-characterized in preclinical studies, and its mechanism of action is well-understood. This makes it a useful tool for investigating the role of MBR in various biological processes. One limitation of using this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer. Another direction is the investigation of this compound's effects on other biological processes, such as mitochondrial function and cell metabolism. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.

Méthodes De Synthèse

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide involves several steps, including the reaction of 2-aminobenzoxazole with 4-ethoxybenzoyl chloride to form N-(2-benzoxazolyl)-4-ethoxybenzamide. This compound is then reacted with 3-aminobenzophenone to produce this compound. The overall yield of this synthesis method is approximately 30%.

Applications De Recherche Scientifique

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide has been studied for its potential use in treating autoimmune diseases such as lupus, multiple sclerosis, and rheumatoid arthritis. It has also been investigated for its potential as an anti-cancer agent. In both cases, this compound has shown promising results in preclinical studies.

Propriétés

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-26-18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHSWBXHBNPYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.